molecular formula C11H8ClN3S B13593251 4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine CAS No. 1094511-58-6

4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine

Cat. No.: B13593251
CAS No.: 1094511-58-6
M. Wt: 249.72 g/mol
InChI Key: SQTHJTHODFKCIR-UHFFFAOYSA-N
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Description

4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The thiazole ring can then be introduced through a cyclization reaction involving a thioamide and a halogenated precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloro-1H-indol-3-yl)-2-thiazolamine stands out due to its unique combination of the indole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, from medicinal chemistry to material science .

Properties

CAS No.

1094511-58-6

Molecular Formula

C11H8ClN3S

Molecular Weight

249.72 g/mol

IUPAC Name

4-(6-chloro-1H-indol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H8ClN3S/c12-6-1-2-7-8(4-14-9(7)3-6)10-5-16-11(13)15-10/h1-5,14H,(H2,13,15)

InChI Key

SQTHJTHODFKCIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C3=CSC(=N3)N

Origin of Product

United States

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